![molecular formula C17H14ClN3O2 B7711557 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide](/img/structure/B7711557.png)
3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzamide derivative that is synthesized using a specific method. It has been found to have various biochemical and physiological effects, which make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments are its potential applications in medicine and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound are its unknown mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research on 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its mechanism of action and to identify specific targets for this compound. Another direction is to study its potential applications in the development of new antibiotics and anticancer drugs. Additionally, future research can focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-chloro-1,2,4-oxadiazole-5-carbonyl chloride. This compound is then reacted with N-(2-aminoethyl)benzamide in the presence of triethylamine to form the final product.
Scientific Research Applications
3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in medicine. It has been found to have anticancer properties, and it can inhibit the growth of various cancer cells. This compound has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-8-5-9-14(18)10-13)17-20-15(21-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPRCDFTZEZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
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